Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Description
“Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” is a complex organic compound. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis and Pharmacological Applications
Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is involved in various synthesis processes for pharmacological applications. One study describes its use in the synthesis of antihypertensive α-blocking agents, showcasing its potential in the development of cardiovascular drugs (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Research also highlights the use of similar oxadiazole derivatives in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This indicates its potential utility in industrial applications for prolonging the life of metal structures and components (Kalia et al., 2020).
Antimicrobial Activity
Studies on 1,3,4-oxadiazole derivatives, which include compounds similar to this compound, reveal their potential antimicrobial properties. These derivatives have shown effectiveness against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Paruch et al., 2020).
Properties
IUPAC Name |
methyl 2-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S/c1-8-9(4-3-5-10(8)18(21)22)13(20)15-6-11-16-17-14(24-11)25-7-12(19)23-2/h3-5H,6-7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKJQNOXPODGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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